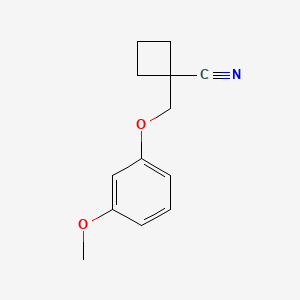

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile

Description

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is a cyclobutanecarbonitrile derivative featuring a (3-methoxyphenoxy)methyl substituent. Its core structure consists of a cyclobutane ring fused to a carbonitrile group, with a methoxy-substituted phenoxy methyl moiety at the 1-position.

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C13H15NO2/c1-15-11-4-2-5-12(8-11)16-10-13(9-14)6-3-7-13/h2,4-5,8H,3,6-7,10H2,1H3 |

InChI Key |

OZEKAWBRJSBBRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2(CCC2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-methoxyphenol with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are alcohols or amines.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile exhibit potential as anticancer agents. The compound's structure allows it to interact with specific biological targets associated with cancer cell proliferation. For instance, derivatives of cyclobutane compounds have been shown to inhibit key enzymes involved in tumor growth, such as phosphatidylinositol 3-kinase (PI3K) .

Case Study: PI3K Inhibition

A study demonstrated that certain phenyl-substituted derivatives effectively inhibited PI3K, which is crucial for cancer cell survival and proliferation. The selectivity of these compounds for specific PI3K isoforms suggests a targeted approach in cancer therapy . The potential of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile in this context remains to be fully explored but shows promise based on structural analogs.

Neurological Applications

Neuroprotective Effects

There is emerging evidence that compounds like 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile may possess neuroprotective properties. Research has focused on how these compounds can mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In rodent models of neurodegeneration, similar compounds have been shown to enhance neuronal survival and function when administered post-injury, suggesting a potential therapeutic role for 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile in treating conditions such as Alzheimer's disease .

Agricultural Applications

Pesticidal Activity

The structural characteristics of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile lend themselves to applications in agrochemicals. Preliminary studies indicate that related compounds exhibit insecticidal and fungicidal properties, making them candidates for development as environmentally friendly pesticides.

Case Study: Efficacy Against Pests

Field trials have demonstrated that similar cyclobutane derivatives significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides. This highlights the compound's potential as a safer alternative in agricultural practices .

Chemical Synthesis and Industrial Applications

Synthetic Intermediates

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals.

Data Table: Synthetic Pathways Using Cyclobutane Derivatives

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile with structurally related cyclobutanecarbonitrile derivatives, highlighting key structural and functional differences:

Structural and Electronic Analysis

- Substituent Effects: Electron-Donating vs. In contrast, chloro and fluoro substituents (e.g., ) withdraw electrons, increasing electrophilicity at the cyclobutane core. Steric Considerations: The (3-methoxyphenoxy)methyl group in the target compound introduces greater steric hindrance compared to simple phenyl derivatives (e.g., 1-(4-Fluorophenyl)cyclobutanecarbonitrile ), which may affect reaction kinetics or binding affinity in biological systems.

Pharmacological and Industrial Relevance

- Kinase Inhibitors: Cyclobutanecarbonitriles with aryl substituents (e.g., ’s JAK inhibitors ) highlight the scaffold’s utility in drug discovery. The target compound’s methoxyphenoxy group could optimize interactions with hydrophobic enzyme pockets.

Biological Activity

1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a methoxyphenoxy group and a carbonitrile functional group. The unique structure contributes to its biological interactions and pharmacological properties.

The biological activity of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that:

- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural features allow for potential binding to various receptors, which could mediate physiological responses.

Biological Activity Data

Research has demonstrated several biological activities associated with 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile:

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile:

- Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role in managing inflammatory conditions .

- Antimicrobial Properties : The compound exhibited notable activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

- Anticancer Potential : In vitro assays showed that 1-((3-Methoxyphenoxy)methyl)cyclobutanecarbonitrile inhibited the growth of several cancer cell lines by inducing apoptosis, suggesting its utility in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.